molecular formula C29H24N2O3 B6524392 N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide CAS No. 403845-82-9

N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide

Cat. No. B6524392
CAS RN: 403845-82-9
M. Wt: 448.5 g/mol
InChI Key: WYHLBWZQJDEXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide (also known as N-benzamide) is a synthetic organic compound that has been widely used in the fields of biochemistry, pharmacology, and chemical engineering. It is a white, odorless, crystalline solid that is soluble in water and ethanol. N-benzamide has been used in the synthesis of a variety of compounds and has been found to possess a variety of biological activities.

Mechanism of Action

N-benzamide has been found to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including statins, anticoagulants, and anti-inflammatory agents. In addition, it has been found to inhibit the activity of aldehyde oxidase, which is involved in the metabolism of a variety of drugs.
Biochemical and Physiological Effects
N-benzamide has been found to possess a variety of biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes and aldehyde oxidase.

Advantages and Limitations for Lab Experiments

N-benzamide is a relatively easy compound to synthesize and is widely available commercially. It is also relatively stable and has a low toxicity. However, it is not soluble in organic solvents, which can limit its use in certain experiments. In addition, its low solubility in water can make it difficult to work with in aqueous solutions.

Future Directions

N-benzamide has a variety of potential applications in the fields of biochemistry, pharmacology, and chemical engineering. Further research is needed to explore the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory, anti-cancer, and anti-oxidant agent. In addition, further research is needed to explore the potential use of N-benzamide as an inhibitor of enzymes involved in the metabolism of drugs. Finally, further research is needed to explore the potential use of N-benzamide as a substrate in the synthesis of a variety of compounds.

Synthesis Methods

N-benzamide is typically synthesized through the reaction of 4-methylbenzaldehyde and benzoyl chloride in anhydrous ethanol. The reaction is catalyzed by a base, such as potassium carbonate, and yields a white crystalline solid.

Scientific Research Applications

N-benzamide has been widely studied in the fields of biochemistry, pharmacology, and chemical engineering. It has been used as a substrate in the synthesis of a variety of compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used in the study of protein-protein interactions and to study the effects of various drugs on the human body.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(3-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O3/c1-19-9-8-12-22(17-19)28(33)30-25-14-7-6-13-23(25)29(34)31-26-16-15-20(2)18-24(26)27(32)21-10-4-3-5-11-21/h3-18H,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHLBWZQJDEXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide

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